molecular formula C11H10N2O3 B8747275 2-(3-Acetyl-1H-indazol-1-yl)acetic acid

2-(3-Acetyl-1H-indazol-1-yl)acetic acid

Cat. No.: B8747275
M. Wt: 218.21 g/mol
InChI Key: XAJQOAUMYAJHSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Acetyl-1H-indazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(3-acetylindazol-1-yl)acetic acid

InChI

InChI=1S/C11H10N2O3/c1-7(14)11-8-4-2-3-5-9(8)13(12-11)6-10(15)16/h2-5H,6H2,1H3,(H,15,16)

InChI Key

XAJQOAUMYAJHSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2=CC=CC=C21)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 2-(3-acetyl-1H-indazol-1-yl)acetate (4 g, 12.4 mmol) in CH2Cl2 (45 mL) was added TFA (15 mL, 195.0 mmol), and the reaction mixture was stirred at RT overnight. Then was then diluted with CH2Cl2 and MeOH, and volatiles were evaporated under reduced pressure to afford the title compound: MS: 219 [M+H]+; tR (HPLC conditions d): 2.78 min.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared from tert-butyl 2-(3-acetyl-1H-indazol-1-yl)acetate in a similar manner as described in step C of Scheme A13 for the preparation of (3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid. MS: 219 [M+H]+; tR (HPLC conditions k): 2.78 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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